molecular formula C22H43NO2Sn B1315357 3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester CAS No. 208465-07-0

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester

Cat. No. B1315357
CAS RN: 208465-07-0
M. Wt: 472.3 g/mol
InChI Key: DFXDFQGKKJGPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester, commonly known as DTPTBE, is a chemical compound that has become increasingly popular in the scientific research field due to its ability to catalyze a variety of chemical reactions. It is a versatile reagent that can be used in organic synthesis, biochemistry, and medicinal chemistry. DTPTBE is a derivative of pyridine, and is a relatively stable compound with a high boiling point. It is soluble in organic solvents such as ethanol, ethyl acetate, and diethyl ether.

Scientific Research Applications

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and further elaboration of complex organic compounds, such as piperidines and pyridines, which are crucial in medicinal chemistry and organic synthesis. For instance, Acharya and Clive (2010) described the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which undergo Claisen rearrangement to form versatile intermediates for making a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). Similarly, Kapeller et al. (2007) worked on the preparation of chiral alpha-oxy-[2H1]methyllithiums of 99% enantiomeric excess (ee), demonstrating the potential for creating highly stereoselective organic compounds (Kapeller et al., 2007).

Functionalized Polymers

Research on the functionalization of polymers with organotin compounds, like tributyltin carboxylates, offers insights into the development of materials with unique properties. Dalil et al. (2000) explored the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, revealing advancements in polymer chemistry and potential applications in materials science (Dalil et al., 2000).

Advanced Organic Synthesis Techniques

Research also extends to the development of novel synthetic routes and methodologies for constructing complex molecules. Moretto and Liebeskind (2000) reported on the stereo- and regiocontrolled construction of trisubstituted piperidines using a molybdenum scaffold, showcasing innovative approaches to molecular architecture (Moretto & Liebeskind, 2000).

Material Science and Nanotechnology

In material science, the synthesis of mesoporous materials from organotin compounds indicates the relevance of these studies in creating novel materials. Oikawa et al. (2000) utilized tributylstannyl esters for preparing mesoporous organic-inorganic hybrid gels, demonstrating the potential of organotin compounds in nanotechnology and material science (Oikawa et al., 2000).

properties

IUPAC Name

tert-butyl 4-tributylstannyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO2.3C4H9.Sn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;3*1-3-4-2;/h5H,6-8H2,1-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXDFQGKKJGPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477433
Record name tert-Butyl 4-(tributylstannyl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-4-(tributylstannyl)-1(2h)-pyridinecarboxylic acid t-butyl ester

CAS RN

208465-07-0
Record name tert-Butyl 4-(tributylstannyl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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